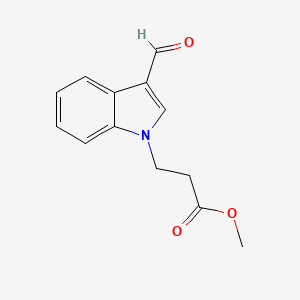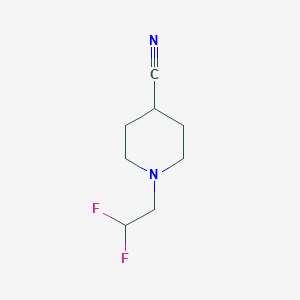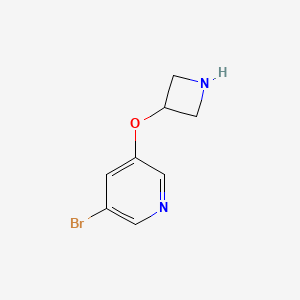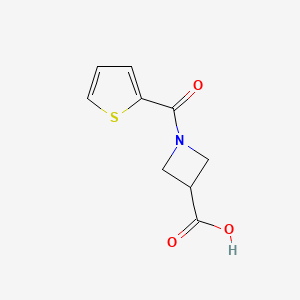
3-(3-ホルミル-1H-インドール-1-イル)プロパン酸メチル
説明
Methyl 3-(3-formyl-1H-indol-1-yl)propanoate, also known as 3-formylindole, is an organic compound that is used for a variety of purposes in laboratory experiments. It is a mono-substituted indole derivative, and its structure consists of a formyl group at the 3-position of the indole ring. 3-formylindole is an important building block for the synthesis of various indole derivatives, and its structure is often used as a starting point for further modifications. In addition, 3-formylindole is a key intermediate in the synthesis of several indole-based drugs and pharmaceuticals.
科学的研究の応用
チューブリン重合阻害
インドール誘導体は、チューブリン重合阻害剤としての可能性について研究されています。 類似のインドール構造を持つ化合物 7d は、コルヒチンと一致する様式で細胞アポトーシスを誘導し、G2/M期で細胞を停止させ、チューブリン重合を阻害することが判明し、癌治療剤としての開発の可能性を示唆しています .
抗マイコバクテリア活性
インドール誘導体に関する研究では、M. tuberculosis H37Rv や MDR-TB 株など、さまざまなマイコバクテリア株に対する抗マイコバクテリア活性においても有望な結果が示されています。 これは、結核やその他のマイコバクテリア感染症の治療法の開発における潜在的な用途を示唆しています .
癌治療
インドール誘導体は、癌細胞の治療における応用に関してますます注目を集めています。 癌細胞に対する生物活性は、癌治療のための新しい治療薬の開発における可能性を強調しています .
抗ウイルス活性
一部のインドール誘導体は、黄熱病ウイルス (YFV)、牛ウイルス性下痢病ウイルス (BVDV)、ヒト免疫不全ウイルス-1 (HIV-1)、および呼吸器合胞体ウイルス (RSV) を含むさまざまなウイルスに対して顕著な活性を示しています。 これは、抗ウイルス薬の開発における潜在的な用途を示唆しています .
持続可能な多成分反応
1H-インドール-3-カルバルデヒド誘導体は、医薬品的に興味深い足場を組み立てるために不可欠な、持続可能な多成分反応における用途が強調されています。 これは、グリーンケミストリーと医薬品製造における役割を示しています .
作用機序
Target of Action
Indole derivatives are known to interact with a variety of biological targets. They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives often interact with their targets through intermolecular hydrogen bonds .
Biochemical Pathways
Indole derivatives in general are involved in a wide range of biological activities and can affect multiple pathways .
Result of Action
Indole derivatives have been found to exhibit various biologically vital properties .
生化学分析
Biochemical Properties
Methyl 3-(3-formyl-1H-indol-1-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including Methyl 3-(3-formyl-1H-indol-1-yl)propanoate, have been shown to bind with high affinity to multiple receptors, which can be helpful in developing new therapeutic agents . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biochemical environments.
Cellular Effects
Methyl 3-(3-formyl-1H-indol-1-yl)propanoate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including Methyl 3-(3-formyl-1H-indol-1-yl)propanoate, can modulate the activity of key signaling molecules, leading to altered cellular responses . For example, they may inhibit or activate specific kinases, transcription factors, or other regulatory proteins, thereby impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of Methyl 3-(3-formyl-1H-indol-1-yl)propanoate involves its interactions with various biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. Additionally, Methyl 3-(3-formyl-1H-indol-1-yl)propanoate may interact with DNA or RNA, influencing gene expression and protein synthesis . These interactions are often mediated by the compound’s indole ring, which can form stable complexes with nucleic acids and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-(3-formyl-1H-indol-1-yl)propanoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including Methyl 3-(3-formyl-1H-indol-1-yl)propanoate, can undergo chemical transformations that affect their activity and potency . These temporal changes can impact the compound’s efficacy in in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of Methyl 3-(3-formyl-1H-indol-1-yl)propanoate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . It is essential to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks. Studies have reported threshold effects, where the compound’s activity significantly changes at specific concentration levels.
Metabolic Pathways
Methyl 3-(3-formyl-1H-indol-1-yl)propanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . These metabolic processes can influence the compound’s bioavailability, distribution, and overall pharmacokinetic profile. Understanding the metabolic pathways of Methyl 3-(3-formyl-1H-indol-1-yl)propanoate is crucial for predicting its behavior in biological systems.
Transport and Distribution
The transport and distribution of Methyl 3-(3-formyl-1H-indol-1-yl)propanoate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can affect the compound’s therapeutic potential and toxicity.
Subcellular Localization
Methyl 3-(3-formyl-1H-indol-1-yl)propanoate exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding the compound’s mode of action and its effects on cellular processes.
特性
IUPAC Name |
methyl 3-(3-formylindol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-17-13(16)6-7-14-8-10(9-15)11-4-2-3-5-12(11)14/h2-5,8-9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOILJMOUXOONPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1399960.png)
![4-{[(5-Bromopyridin-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1399961.png)



![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine](/img/structure/B1399967.png)

![2-(3-Chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1399971.png)
![2-[(5-Bromopyridin-3-yl)oxy]acetohydrazide](/img/structure/B1399972.png)



